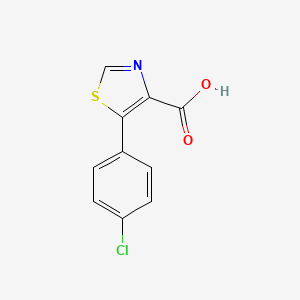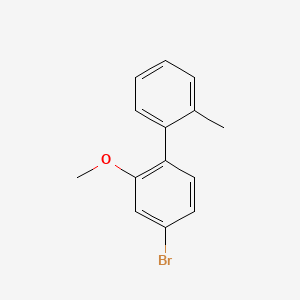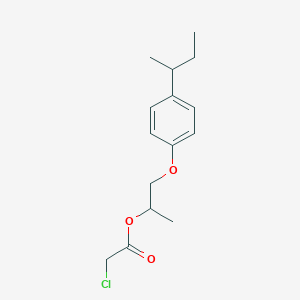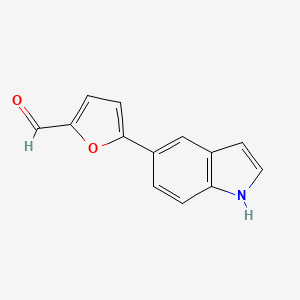
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
The synthesis of (E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 2-formylpyrrole. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions. The general reaction scheme is as follows:
Reactants: 4-methylbenzenesulfonamide and 2-formylpyrrole.
Catalyst: Acidic or basic catalyst, such as acetic acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the formation of the Schiff base is complete.
Purification: The product is purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex Schiff bases.
Aplicaciones Científicas De Investigación
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparación Con Compuestos Similares
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide can be compared with other Schiff bases and sulfonamide derivatives:
Schiff Bases: Similar compounds include (E)-N-((1H-Pyrrol-2-yl)methylene)-4-chlorobenzenesulfonamide and (E)-N-((1H-Pyrrol-2-yl)methylene)-4-nitrobenzenesulfonamide. These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamide derivatives with antimicrobial properties. This compound is unique due to the presence of the pyrrole moiety, which can enhance its biological activity and specificity.
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
4-methyl-N-(1H-pyrrol-2-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-4-6-12(7-5-10)17(15,16)14-9-11-3-2-8-13-11/h2-9,13H,1H3 |
Clave InChI |
JQHJIUCCWQDBQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)




